molecular formula C12H20O3 B8374041 (4-Isopropoxy-cyclohexylidene)-acetic acid methyl ester

(4-Isopropoxy-cyclohexylidene)-acetic acid methyl ester

Cat. No.: B8374041
M. Wt: 212.28 g/mol
InChI Key: GEJLKHNMTTXKEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Isopropoxy-cyclohexylidene)-acetic acid methyl ester is a useful research compound. Its molecular formula is C12H20O3 and its molecular weight is 212.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 2-(4-propan-2-yloxycyclohexylidene)acetate

InChI

InChI=1S/C12H20O3/c1-9(2)15-11-6-4-10(5-7-11)8-12(13)14-3/h8-9,11H,4-7H2,1-3H3

InChI Key

GEJLKHNMTTXKEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1CCC(=CC(=O)OC)CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trimethylphosphonoacetate (700 mg, 3.87 mmol) was solved in 10 ml of THF and added into a cold (0-5° C.) mixture of sodium hydride (169 mg, 3.87 mmol, 55%) in 10 ml THF. After 1 hour stirring at 0-5° C. 4-isopropoxy-cyclohexanone (550 mg, 3.5 mmol) in 5 ml THF was added drop wise. The reaction mixture was quenched after 1 hour at room temperature with saturated NaHCO3-solution and extracted two times with ethyl acetate. The organic extracts were washed with brine, dried with sodium sulfate, filtered and evaporated. The crude product was purified with column chromatography on silica gel using heptane:ethyl acetate 90:10->20:80. The product fractions were concentrated to give 550 mg (74% yield) of a colorless liquid. MS (m/e): 213.3 (M+H+).
Name
Trimethylphosphonoacetate
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
169 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
550 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Yield
74%

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